molecular formula C21H15N3O4 B11268398 2-[(E)-[(2-Benzyl-1,3-benzoxazol-5-YL)imino]methyl]-4-nitrophenol

2-[(E)-[(2-Benzyl-1,3-benzoxazol-5-YL)imino]methyl]-4-nitrophenol

Cat. No.: B11268398
M. Wt: 373.4 g/mol
InChI Key: DPDHCMQXDNFQIY-UHFFFAOYSA-N
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Description

2-[(E)-[(2-Benzyl-1,3-benzoxazol-5-YL)imino]methyl]-4-nitrophenol is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2-Benzyl-1,3-benzoxazol-5-YL)imino]methyl]-4-nitrophenol typically involves a multi-step process. One common method starts with the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole core.

Industrial Production Methods

Industrial production of this compound may involve the use of metal catalysts and solvent-free conditions to enhance yield and reduce environmental impact. For example, the use of pent-ethylene diammonium pentachloro bismuth as a catalyst has been reported to produce benzoxazole derivatives in good yield under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2-Benzyl-1,3-benzoxazol-5-YL)imino]methyl]-4-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-Benzyl-1,3-benzoxazol-5-YL)imino]methyl]-4-nitrophenol involves its interaction with various molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(2-Benzyl-1,3-benzoxazol-5-YL)imino]methyl]-4-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoxazole core, combined with the benzyl and nitrophenol moieties, makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

2-[(2-benzyl-1,3-benzoxazol-5-yl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C21H15N3O4/c25-19-8-7-17(24(26)27)11-15(19)13-22-16-6-9-20-18(12-16)23-21(28-20)10-14-4-2-1-3-5-14/h1-9,11-13,25H,10H2

InChI Key

DPDHCMQXDNFQIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

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